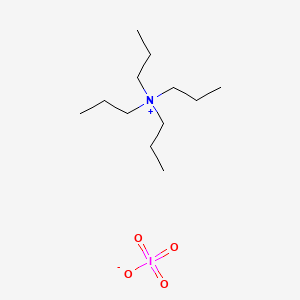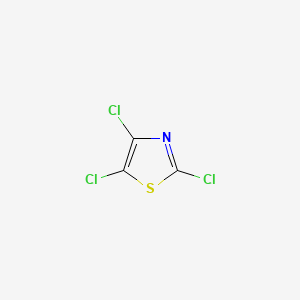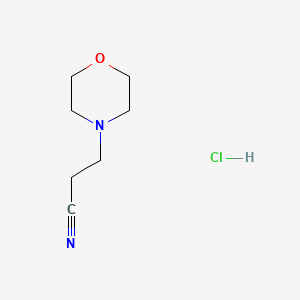
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Overview
Description
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol is a chemical compound with the empirical formula C21H17N3O5 . It has a molecular weight of 391.38 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCN1c2cc (ccc2-c3ccc (cc3C1 (O)c4ccccc4) [N+] ( [O-])=O) [N+] ( [O-])=O . This indicates that the molecule contains a phenanthridinol core, with ethyl, nitro, and phenyl substituents.Physical And Chemical Properties Analysis
This compound has a melting point of 193 °C (dec.) (lit.) . Other physical and chemical properties such as solubility, density, and refractive index were not available in the sources I found.Scientific Research Applications
Singlet Oxygen Quenching
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol has been identified as a quencher of singlet oxygen (1 O2), an important reactive oxygen species. Research by Bilski et al. (2009) found that this compound, along with other related chromophores, exhibits quenching properties for singlet oxygen. This has implications in understanding the oxidative stress in cells and could be utilized in studies related to oxidative damage and photodynamic therapy (Bilski, Karriker, & Chignell, 2009).
Role in Wnt Signaling Pathway
The synthesis and application of compounds structurally similar to 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol have been explored in the context of the Wnt signaling pathway. Jing et al. (2015) synthesized a key intermediate, 4-Ethyl-5-Methyl-5,6-Dihydrophenanthridine-8,9-Diol, which is part of a series of potent agonists for the Wnt signaling pathway. This pathway is crucial in cellular processes such as cell fate determination, and these compounds could be pivotal in related research and therapeutic applications (Jing, Cai, Zhang, Chen, & Hao, 2015).
Optical and Redox Properties
The optical and redox properties of phenanthridinium chromophores, which include compounds like 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol, have been investigated. Prunkl et al. (2010) studied these properties to understand the interaction of these compounds with DNA. The study offers insights into how substituents in these compounds influence their binding affinity to DNA and fluorescence enhancement, which is significant for applications in biochemistry and molecular biology (Prunkl, Pichlmaier, Winter, Kharlanov, Rettig, & Wagenknecht, 2010).
Safety And Hazards
This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-2-22-20-13-16(24(28)29)9-11-18(20)17-10-8-15(23(26)27)12-19(17)21(22,25)14-6-4-3-5-7-14/h3-13,25H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQMSKRAJNKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395930 | |
| Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol | |
CAS RN |
302911-79-1 | |
| Record name | 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)